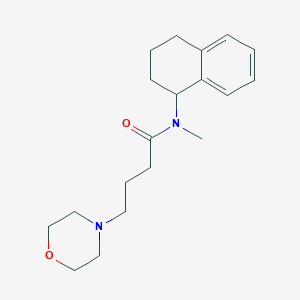
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide, also known as THN-201, is a synthetic compound that has been studied for its potential use in medical applications. This compound is unique in its structure and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide works by binding to specific receptors in the body, including the CB2 receptor. This binding activates various signaling pathways that lead to the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory properties, pain relief, and potential anti-cancer effects. Additionally, this compound has been shown to have potential as a treatment for other diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide in lab experiments include its unique structure and potential for medical applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for careful attention to reaction conditions.
Zukünftige Richtungen
Future research on N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide could include further investigations into its potential use as a treatment for various diseases, including cancer and Alzheimer's disease. Additionally, research could focus on optimizing the synthesis process for this compound to make it more accessible for medical applications. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential for use in the development of new drugs.
Synthesemethoden
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide has been studied for its potential use in medical applications, including the treatment of various diseases. Research has shown that this compound has anti-inflammatory properties and can be used to reduce inflammation in the body. Additionally, this compound has been shown to have potential as a treatment for cancer and other diseases.
Eigenschaften
IUPAC Name |
N-methyl-4-morpholin-4-yl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-20(18-9-4-7-16-6-2-3-8-17(16)18)19(22)10-5-11-21-12-14-23-15-13-21/h2-3,6,8,18H,4-5,7,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLONAYOKVQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC2=CC=CC=C12)C(=O)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

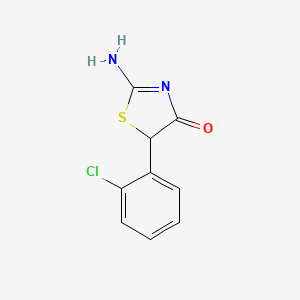
![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5371346.png)
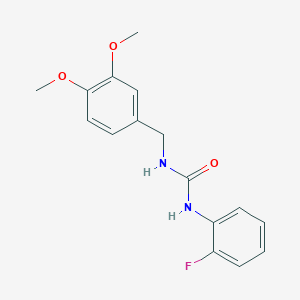
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)
![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
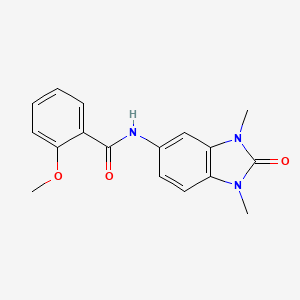
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)
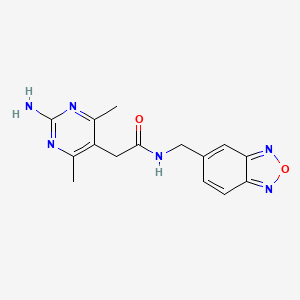
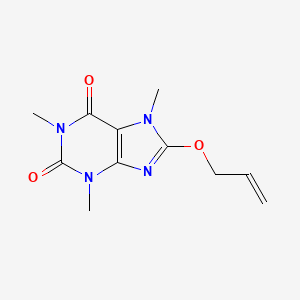
![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)